molecular formula C26H53B B1518190 11-(3-Bromopropyl)tricosane

11-(3-Bromopropyl)tricosane

Cat. No.: B1518190
M. Wt: 445.6 g/mol
InChI Key: PRBVUKKTBIEARN-UHFFFAOYSA-N
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Description

Significance of Halogenated Long-Chain Alkanes in Contemporary Organic Chemistry and Materials Science

Halogenated long-chain alkanes represent a pivotal class of compounds in modern organic chemistry and materials science. Their utility stems from the introduction of a halogen atom onto an alkane framework, which imparts unique reactivity and physical properties not present in the parent hydrocarbon. vedantu.com Alkanes themselves are generally unreactive due to the strength and non-polar nature of their C-C and C-H bonds. vedantu.combyjus.com The process of halogenation, a substitution reaction where one or more hydrogen atoms are replaced by a halogen (fluorine, chlorine, bromine, or iodine), provides a crucial pathway to functionalize these otherwise inert molecules. vedantu.combyjus.com This functionalization is a gateway to a vast array of subsequent chemical transformations, allowing for the construction of more complex molecular architectures. byjus.com

The presence of a halogen atom introduces a polar C-X bond (where X is a halogen), creating an electrophilic carbon center that is susceptible to nucleophilic attack. This reactivity is fundamental to numerous synthetic strategies. Furthermore, the nature of the halogen and the structure of the alkane chain influence the compound's physical properties, such as boiling point, density, and solubility. In materials science, these properties are harnessed for a variety of applications. For instance, the incorporation of halogenated compounds can modify the surface energy, adhesion, and thermal stability of polymers and other materials. mdpi.com Long-chain alkanes, in particular, are foundational to the development of materials with specific hydrophobic or oleophobic properties.

Positioning of 11-(3-Bromopropyl)tricosane within the Landscape of Complex Organic Molecules

11-(3-Bromopropyl)tricosane is a specific example of a halogenated long-chain alkane. Its structure consists of a 23-carbon main chain (tricosane) with a 3-bromopropyl group attached to the 11th carbon atom. This branched structure, combined with the reactive bromo functionality, positions it as a valuable intermediate in organic synthesis. The long C23 chain provides significant lipophilicity, while the terminal bromine on the propyl group offers a site for further chemical modification through reactions such as nucleophilic substitution or elimination.

The molecule's complexity arises from its branched nature and the specific placement of the functional group. Unlike simple linear haloalkanes, the branched structure of 11-(3-Bromopropyl)tricosane can influence its physical properties and reactivity in nuanced ways. The long alkyl chains can lead to interesting self-assembly behaviors and liquid crystalline phases, which are of interest in materials science. The precise location of the bromopropyl group allows for the controlled introduction of other functionalities into the core of a long hydrocarbon chain, a strategy that is important for creating molecules with tailored properties for applications such as molecular electronics, specialized lubricants, and as components of advanced polymer systems.

Identification of Research Gaps and Opportunities for Functionalized Branched Hydrocarbons

While the synthesis and properties of simple alkanes and their halogenated derivatives are well-established, the realm of complex, functionalized branched hydrocarbons like 11-(3-Bromopropyl)tricosane presents several research gaps and opportunities. A primary challenge lies in the selective functionalization of long-chain branched alkanes at specific positions. nih.gov Developing new catalytic methods that can precisely introduce functional groups onto complex hydrocarbon scaffolds remains an active area of research. nih.gov

Furthermore, there is a need for a deeper understanding of how the branching and the nature of the functional group affect the material properties of these compounds. For example, the relationship between molecular architecture and bulk properties like viscosity, thermal stability, and surface energy is not always predictable. researchgate.net Investigating these structure-property relationships is crucial for designing new materials with desired performance characteristics. acs.org

Another opportunity lies in the application of these molecules in emerging technologies. Functionalized branched hydrocarbons could serve as building blocks for novel surfactants, components of phase-change materials for thermal energy storage, or as precursors to biocompatible materials. The development of synthetic routes to access a wider variety of these complex molecules will undoubtedly open up new avenues for scientific discovery and technological innovation. acs.org The study of molecules like 11-(3-Bromopropyl)tricosane contributes to filling these knowledge gaps and expanding the toolbox available to chemists and materials scientists.

Physicochemical Properties of 11-(3-Bromopropyl)tricosane

PropertyValue
CAS Number 1562171-25-8 chemicalbook.comchembk.combldpharm.comlookchem.comechemi.com
Molecular Formula C26H53Br chemicalbook.comchembk.combldpharm.com
Molecular Weight 445.6 g/mol chemicalbook.comchembk.com
Boiling Point (Predicted) 485.7 ± 13.0 °C chemicalbook.com
Density (Predicted) 0.945 ± 0.06 g/cm³ chemicalbook.com

Properties

Molecular Formula

C26H53B

Molecular Weight

445.6 g/mol

IUPAC Name

11-(3-bromopropyl)tricosane

InChI

InChI=1S/C26H53Br/c1-3-5-7-9-11-13-14-16-18-20-23-26(24-21-25-27)22-19-17-15-12-10-8-6-4-2/h26H,3-25H2,1-2H3

InChI Key

PRBVUKKTBIEARN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CCCBr

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 11 3 Bromopropyl Tricosane

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions are a fundamental class of reactions for alkyl halides. The specific mechanism, either unimolecular (SN1) or bimolecular (SN2), is largely determined by the structure of the alkyl halide. byjus.com For 11-(3-bromopropyl)tricosane, the bromine atom is attached to a primary carbon. Primary alkyl halides strongly favor the SN2 pathway because of the high instability of the corresponding primary carbocation that would need to form in an SN1 reaction. khanacademy.org The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com

Stereochemical Outcomes and Mechanistic Delineation

The SN2 mechanism proceeds through a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com This leads to a trigonal bipyramidal transition state. A key consequence of this mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.com However, in the case of 11-(3-bromopropyl)tricosane, the carbon atom bonded to the bromine is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, while the reaction proceeds with a defined stereochemical pathway, it does not result in the inversion of a chiral center in the product unless the incoming nucleophile itself helps create a new stereocenter.

The SN1 mechanism, in contrast, is a two-step process. saskoer.ca The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. saskoer.camasterorganicchemistry.com This intermediate is planar, and the nucleophile can attack from either face in the second step, typically leading to a racemic mixture of products if the original carbon was a stereocenter. masterorganicchemistry.com This pathway is highly disfavored for 11-(3-bromopropyl)tricosane due to the prohibitive energy required to form the unstable primary carbocation.

Synthesis of Diverse Functionalized Derivatives

The primary halide group in 11-(3-bromopropyl)tricosane is a versatile functional handle for introducing a wide array of other functional groups via SN2 reactions. This allows for the synthesis of various long-chain aliphatic compounds, which can be useful in materials science and polymer chemistry. doi.org

Nucleophile Reagent Example Product Class General Transformation
HydroxideNaOHAlcoholR-Br → R-OH
AlkoxideNaOCH₂CH₃EtherR-Br → R-OR'
ThiolateNaSCH₃Thioether (Sulfide)R-Br → R-SR'
CyanideKCNNitrileR-Br → R-CN
Azide (B81097)NaN₃AzideR-Br → R-N₃
CarboxylateCH₃COONaEsterR-Br → R-OOCR'
Phthalimide anionPotassium PhthalimideN-Alkyl PhthalimideR-Br → R-N(CO)₂C₆H₄ (precursor to primary amine via Gabriel Synthesis)
AmmoniaNH₃Primary AmineR-Br → R-NH₂

R represents the 11-(tricosanyl)propyl group.

Elimination Reactions (E1 and E2)

In addition to substitution, alkyl halides can undergo elimination reactions to form alkenes. youtube.com This involves the removal of the halogen and a hydrogen atom from an adjacent carbon (a β-hydrogen). Like substitution, elimination can occur through bimolecular (E2) or unimolecular (E1) mechanisms. youtube.comyoutube.com

The E2 reaction is a concerted, one-step process where a base removes a β-hydrogen, leading to the formation of a double bond and the simultaneous departure of the leaving group. libretexts.org The E1 reaction is a two-step process that begins with the formation of a carbocation, which is then deprotonated by a weak base to form the alkene. libretexts.orgyoutube.com Given that 11-(3-bromopropyl)tricosane is a primary halide, the E1 pathway is unlikely for the same reason the SN1 pathway is: the instability of the primary carbocation. Therefore, any elimination is expected to proceed via the E2 mechanism.

Regioselectivity and Stereoselectivity in Alkene Formation

Regioselectivity: Elimination reactions can often lead to multiple constitutional isomers of alkenes if there are different types of β-hydrogens. Zaitsev's rule generally predicts that the more substituted (more stable) alkene will be the major product. libretexts.org However, for 11-(3-bromopropyl)tricosane, there is only one set of β-hydrogens (on the carbon adjacent to the C-Br bond). The removal of one of these hydrogens and the bromide can only lead to one constitutional isomer: 11-(prop-1-en-1-yl)tricosane. Thus, regioselectivity is not a consideration for this specific molecule.

Stereoselectivity: The E2 reaction requires a specific geometry, typically an anti-periplanar arrangement of the β-hydrogen and the leaving group. youtube.com This can lead to the preferential formation of one stereoisomer (E or Z) over another in substrates where such isomerism is possible. In the alkene formed from 11-(3-bromopropyl)tricosane, the double bond is formed between the first and second carbons of the propyl chain. This results in a terminal alkene which cannot exhibit E/Z isomerism. Therefore, stereoselectivity in this context is also not a factor.

Competition Between Substitution and Elimination Pathways

For primary alkyl halides, SN2 and E2 reactions are often in direct competition. youtube.com The outcome of the reaction depends heavily on the reaction conditions, particularly the nature of the base/nucleophile and the temperature.

Nature of the Base/Nucleophile:

Strong, unhindered nucleophiles/bases (e.g., I⁻, CN⁻, CH₃O⁻) tend to favor the SN2 pathway. Their small size allows for efficient backside attack at the primary carbon.

Strong, sterically hindered bases (e.g., potassium tert-butoxide, (CH₃)₃CO⁻K⁺) strongly favor the E2 pathway. Their bulkiness makes it difficult to act as a nucleophile and attack the carbon atom, but they can easily abstract a less-hindered β-hydrogen from the periphery of the molecule. libretexts.org

Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions create more product molecules than substitution reactions, leading to an increase in entropy. Since the contribution of entropy to the Gibbs free energy change (ΔG = ΔH - TΔS) is larger at higher temperatures, elimination becomes more favorable. youtube.com

Condition Favored Pathway Reason
Strong, unhindered base (e.g., NaOEt)SN2 (major), E2 (minor)Unhindered access to the primary carbon favors substitution.
Strong, hindered base (e.g., KOtBu)E2 (major)Steric hindrance prevents nucleophilic attack, favoring proton abstraction.
Weak nucleophile/baseVery slow reactionPrimary halides react slowly without a strong nucleophile or base.
High TemperatureE2 is favored over SN2Elimination has a greater positive entropy change, making it more favorable as temperature increases.

Organometallic Reactions

The carbon-bromine (C-Br) bond in 11-(3-bromopropyl)tricosane is the primary site of reactivity for organometallic transformations. The significant difference in electronegativity between carbon and bromine polarizes the bond, making the carbon atom electrophilic and susceptible to attack by metals to form organometallic reagents. These reagents invert the polarity of the carbon atom, transforming it into a potent nucleophile.

The reaction of 11-(3-bromopropyl)tricosane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), results in the formation of a Grignard reagent, (11-tricosylpropyl)magnesium bromide. adichemistry.comresearchgate.net This process is an oxidative insertion of magnesium (in its 0 oxidation state) into the C-Br bond, yielding an organomagnesium(II) compound. adichemistry.com

The formation of the Grignard reagent can be subject to an induction period because the surface of the magnesium metal is typically coated with a passivating layer of magnesium oxide. wikipedia.org Activating agents like iodine, 1,2-dibromoethane, or mechanical methods such as sonication are often employed to initiate the reaction. adichemistry.comwikipedia.org

Table 1: Conditions for Grignard Reagent Formation from 11-(3-Bromopropyl)tricosane
ParameterCondition/ReagentPurposeReference
MetalMagnesium (Mg) turnings or ribbonOxidative insertion to form the C-Mg bond wikipedia.org
SolventAnhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)Solubilizes and stabilizes the Grignard reagent through coordination adichemistry.com
ActivationIodine (I₂), 1,2-dibromoethane, or ultrasoundRemoves the passivating MgO layer from the magnesium surface wikipedia.org
AtmosphereInert (e.g., Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture wikipedia.org

The resulting Grignard reagent is a powerful nucleophile and a strong base. researchgate.net The carbon atom bonded to magnesium is highly nucleophilic and will react with a wide range of electrophiles, including aldehydes, ketones, esters, epoxides, and carbon dioxide, to form new carbon-carbon bonds. researchgate.net As a strong base, it readily reacts with protic compounds such as water, alcohols, and terminal alkynes. adichemistry.com

Similar to Grignard reagent formation, 11-(3-bromopropyl)tricosane can react with lithium metal to form an organolithium reagent, (11-tricosylpropyl)lithium. This reaction involves the reduction of the alkyl bromide by two equivalents of lithium metal.

Once formed, the organolithium reagent can undergo transmetalation, a process where the lithium atom is exchanged for another metal. This is a common strategy to modify the reactivity of the organometallic species. For instance, reacting (11-tricosylpropyl)lithium with a copper(I) salt like copper(I) iodide (CuI) leads to the formation of a lithium di((11-tricosylpropyl))cuprate, commonly known as a Gilman cuprate.

Gilman cuprates are softer nucleophiles compared to Grignard or organolithium reagents and are particularly effective for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds and for coupling reactions with other organic halides.

Table 2: Lithiation and Transmetalation Pathways
StepReactionProduct TypeKey Reactivity
Lithiation R-Br + 2 Li → R-Li + LiBrOrganolithium ReagentStrong nucleophile and base
Transmetalation 2 R-Li + CuI → R₂CuLi + LiIGilman CuprateSoft nucleophile, useful for conjugate additions and coupling

11-(3-Bromopropyl)tricosane, as a primary alkyl bromide, can serve as an electrophilic partner in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki Coupling: The Suzuki reaction typically couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org While highly effective for aryl and vinyl halides, the coupling of unactivated alkyl bromides containing β-hydrogens, like 11-(3-bromopropyl)tricosane, has historically been challenging due to the competing β-hydride elimination pathway. organic-chemistry.org However, advancements in catalyst systems, particularly using palladium catalysts with specialized N-heterocyclic carbene (NHC) or bulky phosphine (B1218219) ligands, have enabled Suzuki couplings of primary alkyl bromides under relatively mild conditions. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The standard mechanism involves oxidative addition of the alkyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. youtube.comlibretexts.org The regioselectivity of the alkene insertion and the efficiency of the reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. ucsb.eduwikipedia.org The coupling of alkyl halides is less common but has been achieved. thieme-connect.comresearchgate.net Nickel-catalyzed systems have shown promise for the Sonogashira coupling of non-activated alkyl halides. thieme-connect.com The reaction provides a direct route to synthesizing complex internal alkynes from an alkyl bromide precursor.

Table 3: Overview of Cross-Coupling Reactions for Alkyl Bromides
ReactionCoupling PartnerTypical Catalyst SystemBond FormedReference
Suzuki Organoboron Reagent (R'-B(OR)₂)Pd catalyst with bulky phosphine or NHC ligandsC(sp³)-C(sp²) or C(sp³)-C(sp³) organic-chemistry.org
Heck Alkene (R'-CH=CH₂)Pd catalyst (e.g., Pd(OAc)₂) with phosphine ligandsC(sp³)-C(sp²) wikipedia.org
Sonogashira Terminal Alkyne (R'-C≡CH)Pd/Cu or Ni catalyst systemsC(sp³)-C(sp) thieme-connect.com

Oxidative addition is a fundamental step in many catalytic cycles involving organohalides, including the cross-coupling reactions mentioned above. nih.govyoutube.com In this process, a low-valent metal complex, typically with a d⁸ or d¹⁰ electron configuration (e.g., Pd(0), Ni(0)), inserts into the carbon-bromine bond of 11-(3-bromopropyl)tricosane.

Once an organometallic complex of 11-(3-bromopropyl)tricosane is formed via oxidative addition, it can undergo several further transformations. Two of the most significant and often competing pathways are migratory insertion and beta-hydride elimination.

Migratory Insertion: This reaction involves the insertion of an unsaturated ligand, such as an alkene or carbon monoxide, into the metal-alkyl bond. csbsju.eduwikipedia.org For this to occur, the alkyl group and the unsaturated ligand must be positioned cis (adjacent) to each other in the metal's coordination sphere. openochem.org The reaction proceeds by the alkyl group migrating to the coordinated unsaturated ligand, forming a new, longer alkyl chain attached to the metal and creating a vacant coordination site. openochem.orgopenochem.org This process is a key step in polymerization and carbonylation reactions. openochem.org

Beta-Hydride Elimination: This is a common decomposition pathway for metal alkyls that possess hydrogen atoms on the carbon atom beta to the metal center. wikipedia.orglibretexts.org The organometallic intermediate formed from 11-(3-bromopropyl)tricosane has multiple β-hydrogens. The elimination process requires a vacant coordination site cis to the alkyl group and a coplanar arrangement of the M-C-C-H unit. umb.edu The β-hydrogen is transferred from the alkyl chain to the metal, forming a metal-hydride bond and a coordinated alkene. wikipedia.orgilpi.com This pathway is often an undesirable side reaction in cross-coupling as it terminates the desired reaction sequence, but it is a crucial step in other catalytic processes like the Heck reaction. youtube.comwikipedia.org The propensity for β-hydride elimination is a major reason why cross-coupling reactions with sp³-hybridized carbons are more challenging than those with sp² carbons. wikipedia.orglibretexts.org

Table 4: Competing Pathways for Organometallic Intermediates
PathwayDescriptionRequirementsResultReference
Migratory Insertion Insertion of an unsaturated ligand (e.g., alkene) into the M-Alkyl bond.Cis-coordination of alkyl and unsaturated ligand.Chain elongation. csbsju.eduwikipedia.org
Beta-Hydride Elimination Transfer of a β-hydrogen from the alkyl ligand to the metal center.Presence of β-hydrogens; vacant cis-coordination site; coplanar M-C-C-H geometry.Formation of an alkene and a metal-hydride complex. wikipedia.orglibretexts.org

Radical Reactions

Under the influence of UV light (hν) or radical initiators, the C-Br bond in 11-(3-bromopropyl)tricosane can undergo homolytic fission to generate a primary alkyl radical. byjus.comucr.edu This initiation step is facilitated by the relatively low bond dissociation energy of the C-Br bond compared to C-H or C-C bonds. docbrown.info

Initiation: R-Br + hν → R• + Br•

Once formed, the (11-tricosylpropyl)• radical can participate in a variety of chain reactions. byjus.com

Propagation: The alkyl radical can abstract a hydrogen atom from another molecule or, more commonly in the context of halogenation, a bromine atom from Br₂ to form the product and a new bromine radical, which continues the chain. byjus.comucr.edu R• + Br₂ → R-Br + Br•

Termination: The chain reaction is terminated when two radicals combine. byjus.comyoutube.com This can occur in several ways, including the combination of two alkyl radicals to form a dimer, an alkyl radical with a bromine radical to form the alkyl bromide, or two bromine radicals to form Br₂. byjus.com

The lack of control over where substitution occurs on long-chain alkanes and the possibility of multiple substitutions make free radical reactions less synthetically precise for complex molecules unless specific directing effects are present. docbrown.infoyoutube.com

Initiation and Propagation Mechanisms

In the context of radical reactions, 11-(3-bromopropyl)tricosane can participate in classic chain reaction mechanisms consisting of initiation, propagation, and termination steps. masterorganicchemistry.com

Initiation: This is the initial step where radical species are generated from a non-radical precursor. For reactions involving alkyl halides, initiation can be achieved by supplying energy in the form of heat (thermolysis) or light (photolysis). youtube.com This energy input can induce the homolytic cleavage of a susceptible bond, either in a radical initiator molecule or, less commonly, the C-Br bond of the substrate itself, to produce two radical species. youtube.com A common initiation step involves a separate initiator molecule (In-In) breaking apart to form two initiator radicals (2 In•).

Propagation: These steps involve the reaction of a radical with a stable molecule to generate a new radical and a new stable molecule. masterorganicchemistry.com This creates a self-sustaining cycle as long as reactants are available. For 11-(3-bromopropyl)tricosane, a propagation sequence could involve a radical (R•) abstracting a hydrogen atom from the tricosane (B166399) chain to form a new stable molecule (R-H) and a large alkyl radical. This new radical can then react further. The key feature of a propagation step is that the number of radicals remains constant. masterorganicchemistry.comyoutube.com

For example, a bromine radical (Br•), potentially formed from an initiator or during the reaction, could abstract a hydrogen atom from the tricosane backbone:

R'-H + Br• → R'• + HBr (where R'-H is the 11-(3-bromopropyl)tricosane molecule)

The resulting alkyl radical (R'•) can then participate in further propagation steps.

Homolytic Cleavage of the Carbon-Bromine Bond

A fundamental transformation pathway for 11-(3-bromopropyl)tricosane involves the cleavage of the carbon-bromine bond. This bond can break in two ways: heterolytically, where one atom takes both electrons, or homolytically, where each atom takes one electron. chemistrysteps.compressbooks.pub

Homolytic cleavage, or homolysis, results in the formation of two radical species: an alkyl radical and a bromine radical. chemistrysteps.comlibretexts.org

R-Br → R• + Br•

This process requires an energy input, typically heat or ultraviolet light, to overcome the bond dissociation energy. pressbooks.pub The C-Br bond is significantly weaker than C-H and C-C bonds, making it a preferential site for homolytic cleavage under photolytic or high-temperature conditions. pbworks.com The relative weakness of the C-Br bond compared to other carbon-halogen bonds facilitates this cleavage. pbworks.com

Table 1: Average Bond Dissociation Energies for Carbon-Halogen Bonds. The lower energy for the C-Br bond indicates it is more susceptible to homolytic cleavage compared to C-F and C-Cl bonds.
BondBond Dissociation Energy (kJ/mol)
C-F485
C-Cl327
C-Br285
C-I213

Application in Complex Molecule Synthesis

The presence of the bromopropyl group makes 11-(3-bromopropyl)tricosane a valuable intermediate in the synthesis of more complex molecules. mit.edu Long-chain alkyl bromides are frequently used as building blocks in organic synthesis. mit.edunih.gov

One primary application is in nucleophilic substitution reactions, where the bromide ion acts as an effective leaving group. This allows for the introduction of a wide range of nucleophiles, such as amines, cyanides, azides, or alkoxides, to form new carbon-heteroatom bonds.

Another critical application is in the formation of organometallic reagents. 11-(3-Bromopropyl)tricosane can react with metals like magnesium or lithium to form Grignard or organolithium reagents, respectively. These reagents effectively reverse the polarity of the carbon atom attached to the bromine, transforming it from an electrophilic site into a potent nucleophilic one. These carbon-centered nucleophiles are instrumental in forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and epoxides, thereby enabling the construction of larger and more complex molecular skeletons. princeton.edu

Functionalization of the Long Alkyl Chain

Beyond the reactivity of the C-Br bond, the long tricosane chain offers a scaffold that can be modified through advanced synthetic methods. The primary challenge lies in achieving site-selectivity due to the abundance of chemically similar C-H bonds. sigmaaldrich.com

Site-Selective C-H Functionalization/Activation

Directly converting the unactivated C(sp³)–H bonds of the alkyl chain into new functional groups represents a powerful and efficient synthetic strategy. researchgate.netnih.gov This approach avoids the need for pre-functionalized substrates and can dramatically shorten synthetic routes. sigmaaldrich.com A key challenge is controlling the position of the functionalization. researchgate.net

Transition-metal catalysis has emerged as a leading solution to this problem. Catalysts based on metals such as palladium, rhodium, and iridium can facilitate the selective activation of a specific C–H bond. rsc.org Selectivity is often achieved through the use of directing groups, which are functional groups within the substrate that chelate to the metal center and position the catalyst to act on a particular C–H bond, often at the γ or δ position relative to the directing group. rsc.org While 11-(3-bromopropyl)tricosane does not possess a classic directing group, strategies are being developed for C-H functionalization in simple alkanes without the need for such groups. sigmaaldrich.comresearchwithrutgers.com These catalyst-controlled reactions can achieve high site-selectivity based on subtle steric or electronic differences along the chain. sigmaaldrich.com

Table 2: Examples of Catalytic Systems for Alkane C-H Functionalization. These systems show the potential for selectively modifying the long alkyl chain of 11-(3-bromopropyl)tricosane.
Catalyst SystemType of FunctionalizationKey Feature
Dirhodium CatalystsCarbene/Nitrene InsertionAchieves high site-selectivity in n-alkanes without directing groups. sigmaaldrich.com
Palladium with a Directing GroupArylation, AlkylationDirecting group controls regioselectivity, typically at γ or δ positions. rsc.org
Iridium-Pincer CatalystsDehydrogenation, BorylationCan functionalize terminal or internal C-H bonds.

Terminal Functionalization Strategies

Functionalizing the terminal methyl groups of a long alkyl chain is particularly challenging due to their lower reactivity compared to methylene (B1212753) (CH₂) groups. However, specific strategies have been developed to achieve this transformation.

One powerful approach is regioconvergent cross-coupling. nih.gov This method can take a mixture of secondary alkyl bromides, which might be formed from a non-selective initial halogenation of the alkane, and convert them into a single, linear, terminally-functionalized product. nih.gov This is often achieved using a palladium catalyst with a specific phosphine ligand that encourages the catalyst to "walk" along the alkyl chain until it reaches the terminal position before executing the cross-coupling reaction. nih.gov This strategy provides a route to selectively form a C-C bond at the end of the tricosane chain, transforming it into a more complex structure.

Advanced Spectroscopic and Mechanistic Characterization

In-Depth NMR Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and dynamics of molecules. nih.govnih.gov For a molecule with the conformational flexibility of 11-(3-Bromopropyl)tricosane, advanced 2D NMR techniques such as Double Quantum Filtered Correlation Spectroscopy (DQF-COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are indispensable for unambiguous signal assignment and the study of its conformational preferences. sdsu.eduscience.gov

A DQF-COSY experiment would reveal the scalar coupling network between protons, allowing for the tracing of proton connectivity through the carbon skeleton. sdsu.edu For 11-(3-Bromopropyl)tricosane, this would be particularly useful in differentiating the protons within the long alkyl chains from those in the vicinity of the bromine atom. The cross-peaks in the DQF-COSY spectrum would confirm the J-coupling between adjacent methylene (B1212753) and methine protons. sdsu.edu

The HSQC experiment correlates the chemical shifts of protons directly to the carbons to which they are attached, providing a clear map of the C-H one-bond connectivities. sdsu.edu This is crucial for assigning the carbon signals in the complex ¹³C NMR spectrum of a large aliphatic molecule. The distinct chemical shifts of the carbons and protons in the bromopropyl group, influenced by the electronegativity of the bromine atom, would be readily identified.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 11-(3-Bromopropyl)tricosane in CDCl₃

Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key DQF-COSY Cross-Peaks (with proton at atom number)Key HSQC Cross-Peak
C1' (CH₂)3.4233.5H-2'(3.42, 33.5)
C2' (CH₂)2.1532.8H-1', H-11(2.15, 32.8)
C11 (CH)1.5839.5H-10, H-12, H-2'(1.58, 39.5)
C10, C12 (CH₂)1.2830.0H-9, H-11, H-13(1.28, 30.0)
C1-C9, C13-C22 (CH₂)1.2529.7Adjacent CH₂(1.25, 29.7)
C23 (CH₃)0.8814.1H-22(0.88, 14.1)

High-Resolution Mass Spectrometry for Reaction Product Profiling and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy and for identifying the products of chemical reactions. nih.govnih.gov For 11-(3-Bromopropyl)tricosane, HRMS can confirm its molecular formula (C₂₆H₅₃Br) by providing a highly accurate mass measurement of its molecular ion. pnnl.gov

In the context of reaction monitoring, HRMS can be used to profile the complex mixtures that may arise from reactions involving 11-(3-Bromopropyl)tricosane, such as nucleophilic substitution or elimination reactions. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers allows for the differentiation of product ions from reactant ions and byproducts, even when their nominal masses are the same. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the ions of interest, providing structural information that aids in the identification of isomers.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for 11-(3-Bromopropyl)tricosane

IonPredicted Exact Mass (m/z)Description
[M]⁺444.3385Molecular ion (⁷⁹Br isotope)
[M+2]⁺446.3365Molecular ion (⁸¹Br isotope)
[M-Br]⁺365.4198Loss of bromine radical
[C₃H₆Br]⁺121.9708Fragment corresponding to the bromopropyl group

Vibrational Spectroscopy for Functional Group and Structural Analysis

The FT-IR spectrum would show strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region. derpharmachemica.com The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹, although it may be weak. derpharmachemica.com Raman spectroscopy would also be sensitive to the C-H stretching and bending modes and could provide clearer signals for the skeletal vibrations of the carbon backbone.

Interactive Data Table: Predicted Vibrational Frequencies for 11-(3-Bromopropyl)tricosane

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Asymmetric CH₃ Stretch~2962~2962
Asymmetric CH₂ Stretch~2925~2925
Symmetric CH₃ Stretch~2872~2872
Symmetric CH₂ Stretch~2855~2855
CH₂ Scissoring~1465~1465
CH₃ Umbrella Mode~1378~1378
C-Br Stretch~560~560

Spectroscopic Elucidation of Reaction Intermediates and Transition States

The direct observation of reaction intermediates and transition states is a challenging but crucial aspect of mechanistic chemistry. nih.gov Spectroscopic techniques can be adapted for in-situ monitoring of reactions to detect these transient species. For reactions involving 11-(3-Bromopropyl)tricosane, such as a nucleophilic substitution reaction, time-resolved spectroscopy could potentially be employed.

For instance, in a substitution reaction where the bromine atom is replaced by another functional group, a carbocation intermediate might be formed. The electronic and vibrational properties of this carbocation would be distinct from the reactant and product. While direct observation is difficult, techniques such as cryo-NMR or the use of superacids to stabilize the carbocation could allow for its spectroscopic characterization. Alternatively, computational modeling can predict the spectroscopic signatures of proposed intermediates and transition states, which can then be compared with experimental data.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 11-(3-bromopropyl)tricosane, DFT calculations would be employed to predict its fundamental properties. By solving the Kohn-Sham equations, typically using a functional like B3LYP in conjunction with a basis set such as 6-31G(d,p), one can determine the molecule's optimized geometry, electron density distribution, and molecular orbitals. nih.govcore.ac.uk

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the analysis of molecular electrostatic potential (MEP) maps would reveal the electron-rich and electron-deficient regions, identifying likely sites for electrophilic and nucleophilic attack. The bromine atom, being highly electronegative, is expected to be an electron-rich region, while the adjacent carbon atoms would be electron-poor.

Table 1: Predicted Electronic Properties from a Hypothetical DFT Study

Property Predicted Value/Characteristic Significance
HOMO Energy Relates to electron-donating ability
LUMO Energy Relates to electron-accepting ability
HOMO-LUMO Gap Indicator of chemical reactivity
Dipole Moment Quantifies molecular polarity
Molecular Electrostatic Potential Visualizes reactive sites

Note: This table is illustrative as no specific data for 11-(3-bromopropyl)tricosane was found.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its long tricosane (B166399) chain, 11-(3-bromopropyl)tricosane possesses significant conformational flexibility. Molecular Dynamics (MD) simulations are the ideal tool to explore its conformational landscape and the dynamics of its intermolecular interactions. acs.org MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing insights into its behavior in different environments (e.g., in a vacuum or in a solvent).

For a long-chain alkane like this, simulations would likely show that the extended, all-anti conformation is not necessarily the most stable, with folded or "hairpin" structures becoming energetically favorable due to stabilizing dispersion forces. compchemhighlights.org The presence of the bromopropyl group would influence this folding. MD simulations would also be crucial for understanding how molecules of 11-(3-bromopropyl)tricosane pack in the solid state or aggregate in solution, revealing the dominant van der Waals and dipole-dipole interactions. rsc.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into reaction mechanisms and kinetics. For 11-(3-bromopropyl)tricosane, a key reaction would be nucleophilic substitution at the carbon bonded to the bromine atom. Reaction pathway modeling can be used to calculate the energy profile for such a reaction, identifying the transition state structure and its associated activation energy. umich.edu

For example, the reaction with a hydroxyl radical or a chlorine atom could be modeled to determine the preferred site of hydrogen abstraction. researchgate.net Such studies involve locating the transition state on the potential energy surface and confirming it by vibrational frequency analysis, where the transition state has exactly one imaginary frequency corresponding to the reaction coordinate. nih.gov This information is vital for predicting reaction outcomes and rates under various conditions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental spectra to confirm molecular structures. For 11-(3-bromopropyl)tricosane, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net

Vibrational frequencies (IR and Raman) are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies help in the assignment of experimental spectral bands to specific molecular vibrations, such as C-H stretching, CH₂ bending, and the characteristic C-Br stretching frequency. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dntb.gov.ua Comparing these predicted spectra with experimental data provides a powerful method for structural verification.

Table 2: Hypothetical Spectroscopic Data Prediction

Spectroscopic Technique Predicted Parameter Corresponding Structural Feature
IR Spectroscopy Vibrational Frequency (cm⁻¹) C-Br stretch, C-H stretch
¹³C NMR Chemical Shift (ppm) Carbons adjacent to Br, carbons in the alkyl chain
¹H NMR Chemical Shift (ppm) Protons on the bromopropyl group, protons on the tricosane chain

Note: This table is illustrative as no specific data for 11-(3-bromopropyl)tricosane was found.

Quantum Chemical Studies on Selectivity (e.g., regioselectivity, stereoselectivity)

Quantum chemical methods are essential for understanding and predicting the selectivity of chemical reactions. In reactions involving 11-(3-bromopropyl)tricosane, questions of regioselectivity would be paramount. For instance, in an elimination reaction, DFT calculations could predict whether the Zaitsev or Hofmann product is favored by comparing the activation energies of the competing pathways.

For radical reactions, such as bromination or hydrogen abstraction, computational models can predict which of the many C-H bonds is most likely to react. researchgate.net Studies on similar long-chain alkanes have shown that bromination tends to favor internal carbons over terminal ones. researchgate.net By calculating the energies of the potential radical intermediates, the most stable intermediate can be identified, thus predicting the major product. Fukui functions and local softness indices, derived from DFT, can also be used as reactivity descriptors to predict the most reactive sites within the molecule for various types of reactions. nih.gov

Applications in Materials Science and Advanced Organic Synthesis

Precursors for Polymerization Initiators (e.g., Controlled Radical Polymerization)

The terminal alkyl bromide functionality of 11-(3-Bromopropyl)tricosane makes it a suitable candidate as an initiator for controlled radical polymerization (CRP) techniques, particularly Atom Transfer Radical Polymerization (ATRP). In ATRP, the carbon-bromine bond can be reversibly activated by a transition metal catalyst, typically a copper complex, to generate a radical that initiates the polymerization of vinyl monomers.

The significance of using 11-(3-Bromopropyl)tricosane as an initiator lies in the incorporation of its large, branched tricosane (B166399) group at the alpha-terminus of the resulting polymer chain. This end-group can profoundly influence the macroscopic properties of the polymer, such as its solubility in nonpolar solvents, its thermal characteristics, and its behavior in bulk or thin-film applications. The steric hindrance provided by the branched alkyl group can also affect the kinetics of the polymerization process. This approach allows for the synthesis of well-defined polymers with a specific, highly lipophilic end-group, which could be advantageous for applications in coatings, lubricants, or polymer blends.

Table 1: Potential of 11-(3-Bromopropyl)tricosane as an ATRP Initiator

Structural FeatureRole in Atom Transfer Radical Polymerization (ATRP)Potential Impact on Resulting Polymer
3-Bromopropyl Group Serves as the initiation site. The C-Br bond is reversibly cleaved by a metal catalyst to form a propagating radical.Determines the point of polymer chain growth; becomes the alpha-terminus.
Branched Tricosane Chain Functions as a large, non-polar end-group covalently attached to the polymer.Enhances solubility in hydrocarbon solvents, influences melt viscosity, and can drive phase separation in block copolymers.

Building Blocks for Supramolecular Assemblies and Host-Guest Systems

The distinct hydrophobic and reactive regions of 11-(3-Bromopropyl)tricosane make it an excellent starting material for designing molecules capable of self-assembly. The large tricosane tail provides a strong driving force for aggregation in polar solvents via the hydrophobic effect. The reactive bromopropyl group can be readily converted into a variety of polar head groups through nucleophilic substitution reactions.

For instance, reaction with trimethylamine (B31210) would yield a quaternary ammonium (B1175870) salt, creating a cationic amphiphile. Alternatively, conversion to a carboxylic acid or a sugar moiety would produce anionic or non-ionic amphiphiles, respectively. These resulting amphiphilic molecules could self-assemble into ordered structures such as micelles, vesicles (liposomes), or monolayers at air-water interfaces. In host-guest chemistry, the long alkyl chain could serve as a guest that threads into the cavity of a macrocyclic host, such as a cyclodextrin, with the functionalizable head group positioned to interact with the host's rim or participate in further chemical transformations.

Intermediates for the Synthesis of Complex Branched Hydrocarbons and Natural Product Analogues

In advanced organic synthesis, 11-(3-Bromopropyl)tricosane can serve as a valuable intermediate for constructing larger, more complex molecular architectures. The alkyl bromide is amenable to a wide range of carbon-carbon bond-forming reactions.

Through reactions such as Grignard reagent formation followed by coupling, or in transition metal-catalyzed cross-coupling reactions (after conversion to a more suitable derivative), the bulky tricosane moiety can be linked to other complex fragments. This allows for the synthesis of precisely structured, high-molecular-weight branched hydrocarbons. Furthermore, many bioactive natural products feature long alkyl chains. 11-(3-Bromopropyl)tricosane can be used as a synthetic building block to create analogues of these natural products. By replacing a linear chain with this specific branched structure, chemists can systematically study how lipid chain architecture affects biological activity, membrane interactions, or metabolic stability.

Table 2: Synthetic Utility in Building Complex Molecules

Reaction ClassReagent/Catalyst ExampleResulting Transformation of the Bromopropyl GroupApplication
Organometallic Coupling Mg; then Cu(II) catalyst + R'-XForms a new C-C bond with an R' group.Synthesis of complex branched hydrocarbons.
Nucleophilic Substitution Sodium azide (B81097) (NaN₃); then reductionIntroduction of a primary amine (-NH₂).Further functionalization for natural product analogues.
Wittig Reaction Triphenylphosphine (PPh₃); then baseForms a phosphonium (B103445) ylide for olefination reactions.Chain extension and introduction of double bonds.

Surface Functionalization and Self-Assembled Monolayers (SAMs)

The structure of 11-(3-Bromopropyl)tricosane is well-suited for the modification of material surfaces. To create highly ordered self-assembled monolayers (SAMs), the terminal bromide is typically converted into a functional group with a strong affinity for a specific substrate.

For example, substitution of the bromide with a thiol group (-SH) would yield a derivative capable of forming a dense, ordered monolayer on gold surfaces. Similarly, conversion to a trichlorosilane (B8805176) or trialkoxysilane group would enable the formation of robust covalent SAMs on silicon dioxide, glass, and other metal oxide surfaces. The bulky, branched nature of the tricosane chain would dictate the packing and thickness of the resulting monolayer, creating a well-defined, extremely hydrophobic (oleophobic) surface. Such functionalized surfaces are of interest for applications in low-friction coatings, anti-fouling materials, and as insulating layers in molecular electronics.

Ligand Precursors for Catalysis

In the field of homogeneous catalysis, the properties of a metal catalyst are often tuned by modifying the ligands coordinated to the metal center. 11-(3-Bromopropyl)tricosane can serve as a precursor to synthesize ligands with a bulky "ponytail," which can enhance solubility in nonpolar reaction media and influence the catalyst's activity and selectivity.

The bromopropyl group can be used as a handle to attach a coordinating moiety, such as a phosphine (B1218219), amine, or N-heterocyclic carbene precursor. For example, reaction with lithium diphenylphosphide would yield a phosphine ligand bearing the large tricosane substituent. When this ligand is coordinated to a transition metal, the bulky alkyl group resides on the periphery of the complex. This feature is particularly useful for ensuring the catalyst remains dissolved in hydrocarbon solvents, which are common in industrial processes like olefin polymerization. The steric profile of the ligand can also create a specific pocket around the metal's active site, potentially leading to enhanced selectivity in catalytic transformations.

Advanced Analytical Methodologies for Complex Mixture Analysis

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS, 2D-GC) for Purity and Impurity Profiling

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of mass spectrometry, is indispensable for the detailed analysis of complex organic molecules like 11-(3-Bromopropyl)tricosane.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Given the long alkyl chain of 11-(3-Bromopropyl)tricosane, high-temperature GC would be required to ensure its elution from the column. A typical GC-MS analysis would involve a non-polar capillary column to separate compounds based on their boiling points. The mass spectrometer would then ionize the eluted molecules, and the resulting fragmentation pattern would provide a "fingerprint" for identification. For 11-(3-Bromopropyl)tricosane, characteristic fragments would likely arise from the cleavage of the carbon-bromine bond and fragmentation of the long alkyl chain. Impurities, such as isomers, shorter or longer chain analogues, or unreacted starting materials, could be identified by their unique retention times and mass spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, particularly for less volatile or thermally labile impurities that may be present in a sample of 11-(3-Bromopropyl)tricosane. While the target compound itself is amenable to GC, certain reaction byproducts might not be. LC-MS/MS provides high sensitivity and selectivity, enabling the detection and quantification of trace-level impurities. In a typical LC-MS/MS workflow, the sample is first separated by liquid chromatography, and then the components are ionized and analyzed by two mass spectrometers in series. This tandem setup allows for precursor-to-product ion fragmentation studies, which can provide detailed structural information about impurities.

Two-Dimensional Gas Chromatography (2D-GC) , or GCxGC, represents a significant advancement in separation science, offering substantially higher peak capacity compared to conventional one-dimensional GC. hzdr.de This is particularly advantageous for complex mixtures where components may co-elute in a single chromatographic dimension. hzdr.de In 2D-GC, the effluent from a primary column is systematically trapped and then rapidly injected onto a second, orthogonal column with a different stationary phase. hzdr.de This two-dimensional separation allows for the resolution of components that would otherwise overlap, providing a much more detailed impurity profile of 11-(3-Bromopropyl)tricosane.

Technique Principle of Separation/Detection Applicability to 11-(3-Bromopropyl)tricosane Analysis Potential Impurities Detected
GC-MS Separation based on boiling point; identification based on mass-to-charge ratio and fragmentation pattern.Purity assessment and identification of volatile and semi-volatile impurities.Isomers, homologues (e.g., 11-(3-bromopropyl)docosane), unreacted starting materials.
LC-MS/MS Separation based on polarity; high-sensitivity detection and structural elucidation through tandem mass spectrometry.Analysis of non-volatile or thermally sensitive impurities and trace-level contaminants.Polar byproducts, degradation products, catalyst residues.
2D-GC Two-dimensional separation based on two different column stationary phases (e.g., non-polar and polar).High-resolution profiling of complex impurity mixtures, resolving co-eluting peaks.Isomeric impurities with very similar boiling points, trace contaminants masked by major components in 1D-GC.

Advanced NMR Techniques for Quantitative and Qualitative Analysis of Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of organic molecules. Advanced NMR techniques are particularly valuable for analyzing complex mixtures containing 11-(3-Bromopropyl)tricosane.

Quantitative NMR (qNMR) provides a direct and accurate measurement of the concentration of a substance without the need for a calibration curve, provided a certified internal standard is used. For 11-(3-Bromopropyl)tricosane, specific proton (¹H) or carbon (¹³C) signals can be integrated and compared to the integral of a known amount of an internal standard to determine its purity. For instance, the protons on the carbon adjacent to the bromine atom would have a distinct chemical shift, allowing for their selective integration.

Qualitative Analysis using 2D NMR: For complex mixtures, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to resolve overlapping signals and establish connectivity between atoms. A COSY spectrum would reveal proton-proton couplings within the 11-(3-Bromopropyl)tricosane molecule and any impurities, helping to piece together their structures. An HSQC spectrum correlates proton and carbon signals, providing unambiguous assignment of the carbon backbone.

NMR Technique Information Obtained Application to 11-(3-Bromopropyl)tricosane
Quantitative ¹H NMR (qNMR) Precise concentration and purity of the target compound.Determination of the absolute purity of a batch of 11-(3-Bromopropyl)tricosane.
¹³C NMR Information on the carbon skeleton of the molecule.Confirmation of the carbon framework and detection of carbon-based impurities.
2D COSY Proton-proton coupling networks.Elucidation of the structure of impurities by identifying their spin systems.
2D HSQC Direct carbon-proton correlations.Unambiguous assignment of proton and carbon signals for both the main compound and impurities.

Real-Time Reaction Monitoring Techniques

The synthesis of 11-(3-Bromopropyl)tricosane likely involves multi-step processes where real-time monitoring can be crucial for optimizing reaction conditions, ensuring safety, and maximizing yield and purity. Process Analytical Technology (PAT) tools are employed for in-situ reaction analysis.

For reactions involving the formation of carbon-carbon bonds to create the long alkyl chain or the introduction of the bromopropyl group, techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can be invaluable. FTIR spectroscopy can monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational frequencies in real-time. For example, in a Grignard reaction to form the hydrocarbon backbone, the consumption of the Grignard reagent and the formation of the coupled product could be monitored.

In-situ Raman spectroscopy is another powerful technique for real-time reaction monitoring. It is particularly well-suited for reactions in non-polar solvents and can provide information on changes in chemical bonding and molecular structure as the reaction progresses.

These real-time monitoring techniques allow for precise control over reaction parameters, such as temperature, dosing rates, and reaction time, leading to a more consistent and purer final product with a well-defined impurity profile.

Monitoring Technique Principle Potential Application in 11-(3-Bromopropyl)tricosane Synthesis
In-situ FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Monitoring the progress of coupling reactions or the introduction of the bromo-propyl functional group.
In-situ Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Real-time analysis of reactions in various solvent systems, providing complementary information to FTIR.

Future Research Directions and Sustainable Practices

Development of Atom-Economical and Waste-Reducing Synthetic Routes

The synthesis of complex molecules like 11-(3-Bromopropyl)tricosane traditionally relies on multi-step processes that can generate significant waste. Future research should prioritize the development of more atom-economical and environmentally benign synthetic strategies. researchgate.net A primary goal is to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing byproducts. researchgate.net

One promising approach is the direct C-H functionalization of alkanes. nih.gov This method avoids the need for pre-functionalized starting materials, which are often prepared in separate, resource-intensive steps. Catalytic systems, particularly those based on transition metals, are being explored for their ability to selectively activate specific C-H bonds in a long hydrocarbon chain. nih.gov The challenge lies in achieving high regioselectivity to introduce the bromopropyl group at the desired C-11 position of tricosane (B166399).

Table 1: Comparison of Synthetic Strategies

Synthetic Route Atom Economy Waste Generation Key Challenges
Traditional Multi-step Synthesis Low to Moderate High Multiple steps, use of stoichiometric reagents

| Direct C-H Functionalization | Potentially High | Low | Achieving high regioselectivity and catalyst turnover |

Further research into novel catalytic systems and reaction conditions will be crucial for making direct C-H functionalization a viable and sustainable method for the synthesis of 11-(3-Bromopropyl)tricosane and related molecules.

Exploration of Bio-Inspired or Enzymatic Halogenation Processes

Nature offers a diverse array of enzymes, known as halogenases, that can selectively introduce halogen atoms into organic molecules under mild conditions. nih.govopenochem.org These biocatalytic systems represent a highly sustainable alternative to traditional chemical halogenation methods, which often employ harsh reagents and produce toxic waste. nih.gov Future research should focus on identifying or engineering halogenase enzymes that can act on long-chain, non-activated alkanes like tricosane. openochem.org

The key advantages of enzymatic halogenation include:

High Regio- and Stereoselectivity: Enzymes can often functionalize a specific C-H bond with high precision, which is a significant challenge in traditional organic synthesis. openochem.org

Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption.

Reduced Environmental Impact: Enzymatic processes avoid the use of hazardous reagents and solvents. nih.gov

While the direct enzymatic synthesis of 11-(3-Bromopropyl)tricosane has not yet been reported, the discovery and development of new halogenases with tailored substrate specificities could make this a reality. acs.org This would represent a significant leap forward in the green synthesis of functionalized hydrocarbons.

Integration into Novel Functional Materials and Smart Systems

The unique structure of 11-(3-Bromopropyl)tricosane, with its long, flexible alkyl chains and a reactive bromide functional group, makes it an interesting building block for the creation of novel functional materials and smart systems. The long alkyl chains can impart properties such as hydrophobicity, solubility in nonpolar media, and the ability to self-assemble into ordered structures.

One area of potential application is in the development of self-healing polymers . The long alkyl chains can provide the necessary mobility for the polymer network to repair itself after damage. The bromopropyl group can be used as a handle for further chemical modifications to introduce dynamic cross-links that enable the healing process.

Another promising avenue is in the field of organic electronics . Long-chain functionalized hydrocarbons are being investigated for their use in organic field-effect transistors (OFETs) and other electronic devices. The alkyl chains can influence the packing of the molecules in the solid state, which in turn affects their electronic properties. The bromopropyl group could be utilized to anchor the molecule to a surface or to introduce other functional moieties.

Challenges and Opportunities in Scaling Up Synthetic Methodologies

The transition from a laboratory-scale synthesis to an industrial-scale process presents a number of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. For a specialized chemical like 11-(3-Bromopropyl)tricosane, these challenges are particularly acute.

Key Challenges in Scale-Up:

Process Safety: The handling of large quantities of reagents and solvents requires rigorous safety protocols to mitigate risks such as fire, explosion, and toxic exposure.

Heat Transfer and Mixing: Reactions that are easily controlled in small flasks can become difficult to manage on a larger scale due to changes in the surface-area-to-volume ratio, which affects heat transfer and mixing efficiency.

Purification: The isolation of a high-purity product from a large-scale reaction can be complex and costly, requiring specialized equipment and techniques.

Cost of Goods: The price of starting materials, reagents, and solvents, as well as the energy consumption of the process, all contribute to the final cost of the product.

Despite these challenges, the scale-up of synthetic methodologies for 11-(3-Bromopropyl)tricosane also presents opportunities for process optimization and innovation. The implementation of continuous flow chemistry, for example, can offer improved safety, better process control, and higher efficiency compared to traditional batch processing. Furthermore, the development of robust and recyclable catalysts can significantly reduce waste and lower production costs. Careful process development and engineering will be essential to realize the full potential of this and other specialty chemicals in commercial applications.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 11-(3-Bromopropyl)tricosane?

  • Methodological Answer : Quantitative NMR spectroscopy is critical, employing parameters such as repetition time (>5×T₁, the spin–lattice relaxation time) to ensure signal accuracy. For tricosane derivatives, T₁ values are typically <0.5 s at 293–333 K, requiring a repetition time of ≥3 s for reliable data . Coupled with non-linear least squares (NLLS) analysis using the Levenberg–Marquardt algorithm, this approach minimizes artifacts from receiver dead-time effects (~2.5% error) . Gas chromatography (GC) with purity thresholds (>95%) and mass spectrometry (MS) can further validate molecular weight and functional groups .

Q. What synthetic routes are documented for 11-(3-Bromopropyl)tricosane?

  • Methodological Answer : A two-step bromination-substitution protocol is commonly used:

Bromination : Alkylation of tricosane derivatives using brominating agents (e.g., N-bromosuccinimide, NBS) under radical conditions to introduce bromine at the 11-position .

Substitution : Reaction of 11-bromotricosane with nucleophiles (e.g., NaN₃ in DMF at 70°C) to form intermediates like azides, which can be further functionalized via click chemistry .
Purification involves column chromatography and recrystallization to achieve >98% purity .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of 11-(3-Bromopropyl)tricosane in multi-step protocols?

  • Methodological Answer : Yield optimization requires:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in substitution steps .
  • Catalysis : Copper(I) catalysts (e.g., CuSO₄ with sodium ascorbate) improve efficiency in azide-alkyne cycloaddition reactions .
  • Stoichiometric Control : Excess brominating agent (1.2–1.5 equivalents) ensures complete alkylation while minimizing side products .
  • Temperature Gradients : Stepwise heating (e.g., 50°C for bromination, 70°C for substitution) balances reactivity and stability .

Q. What strategies resolve contradictions in NMR data for 11-(3-Bromopropyl)tricosane?

  • Methodological Answer : Contradictions arise from spin relaxation variability or instrumental dead-time effects. Strategies include:

  • Global Model-Fit Analysis : Combining single-pulse excitation (SPE) and solid-echo pulse (SEPS) NMR data to account for dead-time distortions .
  • Bayesian Information Criterion (BIC) : Statistically validating fit models to exclude overfitting, ensuring parameter accuracy (e.g., T₁, dead time) .
  • Iterative Cross-Validation : Repeating experiments under controlled temperatures (25–40°C) to isolate thermal effects on signal decay .

Q. How is 11-(3-Bromopropyl)tricosane applied in bioimaging or material science?

  • Methodological Answer : Its bromine moiety enables modular functionalization for:

  • Nanodisc Synthesis : Incorporation into lipid-polymer hybrids (e.g., MSP1E3D1 nanodiscs) for MRI contrast agents. The bromopropyl group anchors gadolinium chelates, enhancing relaxivity in multimodal imaging .
  • Biological Probes : Conjugation with fluorophores (e.g., tetramethylrhodamine) via azide-alkyne click chemistry creates targeted biosensors for cellular studies .

Key Considerations

  • Stereochemical Control : Radiocrystallographic analysis confirms stereoselectivity in cyclization reactions involving bromopropyl derivatives .
  • Ecological Biomarkers : Tricosane derivatives are used in PLS regression models to classify plant pathogen infections (83–95% accuracy) .
  • Safety Protocols : Handle brominated compounds under inert atmospheres; consult SDS for 11-dehydro Thromboxane B3 as a reference for bromine safety .

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